molecular formula C14H13BrO B14762761 3-Bromo-4'-methoxy-4-methyl-1,1'-biphenyl

3-Bromo-4'-methoxy-4-methyl-1,1'-biphenyl

Cat. No.: B14762761
M. Wt: 277.16 g/mol
InChI Key: NMKPKDPBKAOJFQ-UHFFFAOYSA-N
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Description

3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of bromine, methoxy, and methyl groups on the biphenyl structure makes this compound unique and interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl typically involves the bromination of 4’-methoxy-4-methyl-1,1’-biphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

Major Products Formed

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include hydrogenated biphenyl derivatives.

Scientific Research Applications

3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybiphenyl: Similar structure but lacks the methyl group.

    4-Bromo-4’-methoxybiphenyl: Similar structure but the positions of the bromine and methoxy groups are different.

    3-Bromo-4-methylbiphenyl: Similar structure but lacks the methoxy group.

Uniqueness

3-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl is unique due to the combination of bromine, methoxy, and methyl groups on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it valuable for specific chemical reactions and applications.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-bromo-4-(4-methoxyphenyl)-1-methylbenzene

InChI

InChI=1S/C14H13BrO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3

InChI Key

NMKPKDPBKAOJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)Br

Origin of Product

United States

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